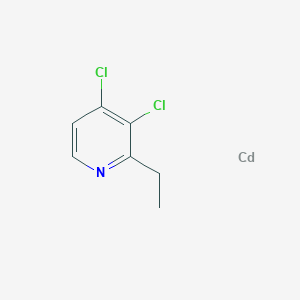
Cadmium;3,4-dichloro-2-ethylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cadmium;3,4-dichloro-2-ethylpyridine is a chemical compound that combines cadmium, a transition metal, with an organic moiety, 3,4-dichloro-2-ethylpyridine
Preparation Methods
The synthesis of Cadmium;3,4-dichloro-2-ethylpyridine typically involves the reaction of cadmium salts with 3,4-dichloro-2-ethylpyridine under controlled conditions. One common method is the reaction of cadmium chloride with 3,4-dichloro-2-ethylpyridine in an organic solvent such as ethanol or methanol. The reaction is usually carried out at elevated temperatures to ensure complete reaction and formation of the desired product .
Chemical Reactions Analysis
Cadmium;3,4-dichloro-2-ethylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form cadmium oxide and other oxidation products.
Reduction: Reduction reactions can convert the cadmium ion to its metallic form.
Substitution: The chlorine atoms in the 3,4-dichloro-2-ethylpyridine moiety can be substituted with other functional groups using appropriate reagents and conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Scientific Research Applications
Cadmium;3,4-dichloro-2-ethylpyridine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic compounds.
Biology: The compound can be used in studies involving cadmium’s biological effects and interactions with organic molecules.
Medicine: Research into potential therapeutic applications, although limited due to cadmium’s toxicity.
Industry: Used in the development of materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of Cadmium;3,4-dichloro-2-ethylpyridine involves the interaction of cadmium ions with biological molecules. Cadmium can bind to proteins and enzymes, disrupting their normal function. The 3,4-dichloro-2-ethylpyridine moiety can interact with cellular components, potentially leading to changes in cellular processes and signaling pathways .
Comparison with Similar Compounds
Cadmium;3,4-dichloro-2-ethylpyridine can be compared with other cadmium-containing compounds and pyridine derivatives:
Cadmium chloride: A simpler cadmium compound used in various industrial applications.
3,4-dichloropyridine: A related organic compound without the cadmium component.
Cadmium sulfate: Another cadmium compound with different chemical properties and applications.
The uniqueness of this compound lies in its combination of cadmium with a chlorinated pyridine moiety, offering distinct chemical and biological properties .
Properties
CAS No. |
116086-43-2 |
|---|---|
Molecular Formula |
C7H7CdCl2N |
Molecular Weight |
288.45 g/mol |
IUPAC Name |
cadmium;3,4-dichloro-2-ethylpyridine |
InChI |
InChI=1S/C7H7Cl2N.Cd/c1-2-6-7(9)5(8)3-4-10-6;/h3-4H,2H2,1H3; |
InChI Key |
UYOOYUNHTQQJLN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC=CC(=C1Cl)Cl.[Cd] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















